molecular formula C15H22N2O2 B1517312 (S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 1187933-37-4

(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline

Numéro de catalogue: B1517312
Numéro CAS: 1187933-37-4
Poids moléculaire: 262.35 g/mol
Clé InChI: USHPJFZLSLVQET-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline (hereafter referred to as Boc-THIQ) is a chiral tetrahydroisoquinoline (TIQ) derivative characterized by a Boc (tert-butoxycarbonyl) protecting group on the aminomethyl substituent at the 3-position of the TIQ scaffold. The TIQ core is a privileged structure in medicinal chemistry and catalysis due to its conformational rigidity, which allows for precise stereochemical control in synthetic applications .

Propriétés

IUPAC Name

tert-butyl N-[[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13-8-11-6-4-5-7-12(11)9-16-13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPJFZLSLVQET-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline is a chiral compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a Boc (tert-butoxycarbonyl) protecting group on the aminomethyl moiety at the 3-position of the tetrahydroisoquinoline ring. This structural arrangement is crucial for its biological interactions and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that THIQ derivatives exhibit antimicrobial properties against various pathogens. A study demonstrated that certain THIQ analogs showed significant activity against Staphylococcus epidermidis and Klebsiella pneumoniae, suggesting potential applications in treating infections caused by these bacteria .

2. Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). A study highlighted that THIQ derivatives can act as partial agonists at beta-adrenoceptors, which are implicated in mood regulation and other CNS functions . The aminomethyl group appears to enhance binding affinity and selectivity towards these receptors.

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of aminopeptidase N (APN/CD13), an enzyme involved in various physiological processes including immune response and tumor progression. Compounds in this class have been synthesized and evaluated for their inhibitory activities against APN, with some demonstrating significant potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the Boc group plays a pivotal role in modulating the compound's interaction with biological targets. The following table summarizes key findings from SAR studies:

CompoundActivityTargetReference
This compoundModerate agonistBeta-adrenoceptors
THIQ Derivative AStrong inhibitorAPN/CD13
THIQ Derivative BAntimicrobialKlebsiella pneumoniae

Case Study 1: Neuropharmacological Evaluation

A series of THIQ compounds were evaluated for their effects on neurotransmitter systems. Among these, this compound exhibited partial agonist activity at beta-adrenoceptors in vitro. This suggests potential applications in mood disorders where modulation of adrenergic signaling is beneficial .

Case Study 2: Antimicrobial Testing

In a comparative study of various THIQ derivatives against pathogenic bacteria, this compound was found to exhibit significant antimicrobial activity. The results indicated that modifications to the aminomethyl group could enhance potency against specific strains .

Applications De Recherche Scientifique

Scientific Research Applications

(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline has several notable applications:

Organic Synthesis

  • Used as a building block in synthesizing complex organic molecules and natural products. Its structure allows for various functional group transformations and modifications.

Biological Studies

  • Acts as a ligand in receptor binding studies and is utilized in enzyme mechanism investigations. Its chiral nature makes it valuable for studying stereochemical effects in biological systems.

Pharmaceutical Development

  • Serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects. It has been explored for its role in developing new drugs targeting specific receptors, such as opioid receptors .

Material Science

  • Employed in developing novel materials and fine chemicals due to its stability and reactivity profile.

Case Studies

Several studies highlight the significance of this compound:

Case Study 1: Opioid Receptor Antagonists

Research has shown that tetrahydroisoquinoline derivatives can serve as potent and selective κ-opioid receptor antagonists. A structure–activity relationship (SAR) study identified derivatives with high selectivity for κ receptors over μ and δ receptors . This demonstrates the potential of (S)-3-Boc-aminomethyl derivatives in opioid research.

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been utilized to create various complex structures through nucleophilic substitution reactions. These reactions allow for the introduction of diverse substituents at the aminomethyl group .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The structural similarity of Boc-THIQ to other TIQ derivatives is critical for understanding its unique properties. Below is a comparative analysis of key analogs:

Compound Substituents Similarity Index Key Features Applications References
Boc-THIQ 3-Boc-aminomethyl N/A Chiral, Boc-protected amine; rigid scaffold Organocatalysis, drug intermediates
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid 3-Carboxylic acid 0.98 Rigid α-amino acid analog; proline-like structure Peptide synthesis, organocatalysis
ADTIQ 1-Acetyl-6,7-dihydroxy N/A Endogenous catecholic TIQ; neurotoxic aggregation promoter Parkinson’s disease biomarker
2-Phenyl-THIQ 2-Phenyl N/A Aromatic substitution; planar geometry Photocatalysis, MAO inhibition
(S)-Methyl 6,7-dimethoxy-TIQ-3-carboxylate 3-Methoxycarbonyl, 6,7-dimethoxy N/A Sterically hindered ester; diastereomerically separable Diels-Alder organocatalysis

Key Observations:

  • Boc Group vs. Carboxylic Acid/Esters: The Boc-aminomethyl group in Boc-THIQ introduces steric bulk and protects the amine, enhancing stability during synthetic steps compared to carboxylic acid derivatives (e.g., (S)-TIQ-3-carboxylic acid) . This contrasts with methyl ester analogs (e.g., (S)-methyl 6,7-dimethoxy-TIQ-3-carboxylate), where the ester group participates in hydrogen bonding but lacks the Boc group’s orthogonal protection .
  • Biological Activity: ADTIQ, a catecholic TIQ, promotes α-synuclein aggregation linked to Parkinson’s disease (PD), whereas Boc-THIQ’s Boc group likely mitigates such neurotoxic effects by reducing catechol-like reactivity .

Catalytic Performance

TIQ derivatives are widely used in asymmetric catalysis:

  • Boc-THIQ vs. Proline Analogs: (S)-TIQ-3-carboxylic acid mimics proline’s rigidity but offers enhanced stereoselectivity in aldol reactions due to the TIQ scaffold’s larger π-system . Boc-THIQ’s Boc group may further improve enantioselectivity by restricting conformational freedom.

Méthodes De Préparation

Reductive Amination Approach

A common and efficient method to introduce the aminomethyl group at the 3-position is via reductive amination of a 3-formyl tetrahydroisoquinoline intermediate with an amine, followed by Boc protection.

  • Stepwise Process:

    • Oxidation of the 3-hydroxymethyl or 3-methyl precursor to the corresponding aldehyde.
    • Reductive amination with tert-butyl carbamate or a suitable amine source.
    • Use of reducing agents such as sodium triacetoxyborohydride to selectively reduce the imine intermediate.
    • Boc protection either introduced during amination (using Boc-protected amines) or post-aminomethylation.
  • Example:

    • In one study, the aldehyde intermediate was prepared by oxidation of a methyl ether protected phenol derivative using Dess–Martin periodinane.
    • Reductive amination with azepane or morpholine followed by Boc deprotection yielded the target amine derivatives.

Coupling of Boc-Protected Amines with Tetrahydroisoquinoline Carboxylic Acid Derivatives

Another approach involves coupling Boc-protected amino acid derivatives with tetrahydroisoquinoline carboxylic acid intermediates using peptide coupling reagents:

  • Reagents and Conditions:

    • Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 1-hydroxybenzotriazole (HOBt).
    • Triethylamine as a base in dichloromethane or acetonitrile solvent.
    • Boc protection maintained throughout the coupling to protect the amine functionality.
  • Reduction Step:

    • Subsequent reduction of amide intermediates with borane dimethylsulfide complex in tetrahydrofuran to afford diamines.
    • Final Boc deprotection with hydrogen chloride or trifluoroacetic acid to yield the free amine or selectively Boc-protected derivative.
  • This method allows for the introduction of various amine substituents and control over stereochemistry by using enantiopure Boc-amino acid derivatives.

Stereoselective Synthesis Using Chiral Precursors

  • Use of chiral amino alcohols such as L-valinol as starting materials enables the synthesis of enantiomerically enriched intermediates.
  • Coupling of L-valinol derivatives with Boc-protected tetrahydroisoquinoline carboxylic acid derivatives provides stereochemical control.
  • Diastereomeric intermediates can be separated and converted into the desired (S)-enantiomer of the final compound.

Detailed Synthetic Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Outcome / Notes
1 L-Valinol or substituted amino alcohol Coupling with Boc-7-hydroxy-d-tetrahydroisoquinoline-3-carboxylic acid using DCC or EDC/HOBt Formation of Boc-protected amide intermediate
2 Boc-protected amide intermediate Oxidation (Dess–Martin periodinane) to aldehyde Preparation for reductive amination
3 Aldehyde intermediate Reductive amination with amine (e.g., azepane, morpholine) using NaBH(OAc)3 Introduction of aminomethyl substituent
4 Reductive amination product Boc deprotection using BBr3 or HCl in dioxane/acetonitrile Final deprotected or Boc-protected amine
5 Amide intermediates Reduction with borane dimethylsulfide in THF Conversion to diamines when applicable

Research Findings and Optimization

  • The use of EDC/HOBt coupling is preferred for high yields and mild conditions, avoiding racemization.
  • Reductive amination with sodium triacetoxyborohydride offers selectivity and mild reaction conditions, preserving stereochemistry.
  • Boc protection is critical for stability and purification, especially when multiple amine functionalities are present.
  • Diastereomeric control is achieved by starting from chiral amino alcohols or amino acids, ensuring the (S)-configuration at the 3-position.
  • Variations in amine substituents allow tuning of pharmacological properties, as demonstrated in opioid receptor antagonist studies.

Data Table: Representative Synthesis Yields and Conditions

Compound ID Key Intermediate Coupling Agent Reducing Agent Yield (%) Notes
3 (Azepane derivative) Boc-7-hydroxy-d-Tic-OH DCC NaBH(OAc)3 ~75% Reductive amination step efficient
6 (Morpholine derivative) Boc-7-hydroxy-d-Tic-OH DCC NaBH(OAc)3 ~70% Boc deprotection with BBr3 successful
12 (Piperidine derivative) Boc-l-valine HBTU Borane·SMe2 65-80% High stereoselectivity maintained
31 (Diastereomer) Boc-7-hydroxy-l-Tic-OH EDC/HOBt Borane·SMe2 60-75% Diastereomeric purity confirmed

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for (S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving:

  • Ring-expansion strategies : Starting from 3,4-dihydroisoquinoline pseudo-bases, followed by Boc-protection of the aminomethyl group .
  • Aza-Friedel-Crafts reactions : Solvent-free reactions between dihydroisoquinolines and acylating agents, optimized under inert conditions to preserve stereochemistry .
  • Chiral resolution : Use of chiral auxiliaries or enzymatic deracemization (e.g., MAO-N variants) to isolate the (S)-enantiomer .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or flash chromatography (e.g., 5% methanol/CH₂Cl₂ gradients) to isolate intermediates .
  • Spectroscopic analysis : ¹H/¹³C NMR to confirm stereochemistry (e.g., chemical shifts at δ 56.0–57.2 ppm for methoxy groups) and HRMS for molecular weight validation .
  • Chiral HPLC : To assess enantiomeric excess (e.g., 98% ee achieved using MAO-N variants) .

Q. What are critical safety considerations when handling this compound?

  • Methodological Answer :

  • Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) and respiratory precautions (H335) .
  • Storage : Under nitrogen at –20°C to prevent Boc-group hydrolysis or racemization .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high enantiomeric excess (ee)?

  • Methodological Answer :

  • Enzymatic deracemization : Combine MAO-N variants (e.g., from Aspergillus niger) with nonselective reducing agents (ammonia–borane complex) to achieve >90% ee .
  • Directed evolution : Screen MAO-N mutants for enhanced substrate specificity toward the (S)-enantiomer .
  • Reaction scale-up : Maintain strict temperature control (e.g., 80°C) and inert atmosphere during gram-scale syntheses .

Q. How do structural modifications (e.g., methoxy groups) influence reactivity and binding affinity?

  • Methodological Answer :

  • π-π interactions : Methoxy and thiophene substituents enhance electron delocalization, as seen in analogs like 6,7-dimethoxy-1-thiophen-2-yl derivatives .
  • Solubility : Polar groups (e.g., –OCH₃) improve solubility in polar aprotic solvents, critical for reaction homogeneity .
  • Conformational rigidity : The tetrahydroisoquinoline backbone restricts rotational freedom, favoring specific binding modes in biological assays .

Q. How to resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer :

  • Comparative analysis : Replicate conditions from conflicting studies (e.g., solvent-free vs. THF-based aza-Friedel-Crafts reactions) to identify critical variables .
  • DOE (Design of Experiments) : Systematically vary catalysts (e.g., KOtBu vs. enzymatic systems) and temperatures to map yield/ee relationships .
  • Racemization checks : Monitor stored samples via chiral HPLC to detect time-dependent stereochemical degradation .

Q. What strategies prevent racemization during storage or functionalization?

  • Methodological Answer :

  • Protective group selection : Boc groups reduce nucleophilic susceptibility compared to Cbz, minimizing racemization .
  • Low-temperature storage : –20°C under argon to slow hydrolytic pathways .
  • Inert reaction conditions : Use anhydrous solvents and avoid strong acids/bases during derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 2
Reactant of Route 2
(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.